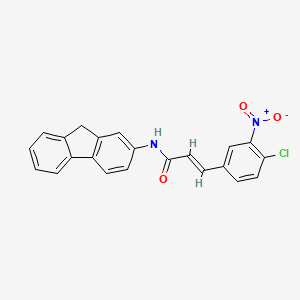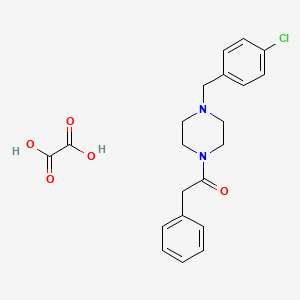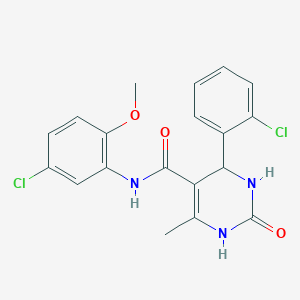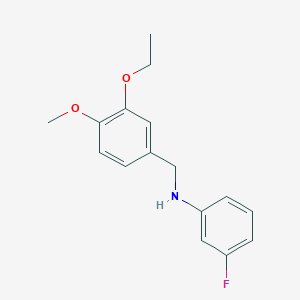
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide, also known as CNF, is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. CNF is a highly sensitive and selective probe for protein and peptide detection, making it a valuable tool for biochemical research.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide involves the binding of the molecule to specific proteins or peptides. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide contains a nitro group that is capable of forming hydrogen bonds with amino acid residues in the target protein or peptide. This binding results in a change in the fluorescence properties of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been shown to have minimal biochemical and physiological effects, making it a safe and non-toxic probe for use in laboratory experiments. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been used in live-cell imaging studies without affecting cell viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide in laboratory experiments include its high sensitivity and selectivity for protein and peptide detection, as well as its fluorescent properties for cellular imaging. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide is also a safe and non-toxic probe that can be used in live-cell imaging studies without affecting cell viability or function. However, the limitations of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide include its cost and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide in scientific research. One potential application is in the development of biosensors for the detection of specific proteins or peptides in biological samples. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide could also be used in drug discovery to screen for compounds that interact with specific proteins or peptides. Additionally, 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide could be used in the development of targeted therapies for diseases such as cancer, where specific proteins or peptides are overexpressed. Overall, the unique properties of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide make it a valuable tool for a variety of scientific research applications.
Synthesemethoden
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide involves the condensation of 3-(4-chloro-3-nitrophenyl)acryloyl chloride with 9H-fluoren-2-amine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is a yellow powder that is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been used in a variety of scientific research applications, including protein and peptide detection, cellular imaging, and drug discovery. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide is a highly sensitive and selective probe for protein and peptide detection, making it a valuable tool for biochemical research. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has also been used for cellular imaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes. Additionally, 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has potential applications in drug discovery, as it can be used to screen for compounds that interact with specific proteins or peptides.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(9H-fluoren-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-20-9-5-14(11-21(20)25(27)28)6-10-22(26)24-17-7-8-19-16(13-17)12-15-3-1-2-4-18(15)19/h1-11,13H,12H2,(H,24,26)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUYWQHHISBDG-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(9H-fluoren-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]carbonyl}benzoic acid](/img/structure/B4922638.png)

![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)

![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)